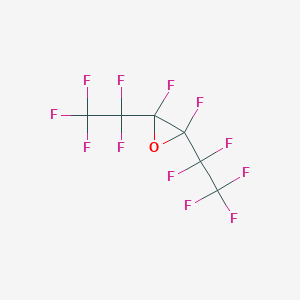
4,6-Dimethylheptanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethylheptanenitrile is an organic compound with the molecular formula C9H17N. It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-C≡N) attached to an alkyl chain. This compound is known for its unique structural features, which include two methyl groups attached to the heptane chain at the 4th and 6th positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylheptanenitrile can be achieved through various organic reactions. One common method involves the alkylation of heptanenitrile with methylating agents under controlled conditions. The reaction typically requires a strong base, such as sodium hydride (NaH), to deprotonate the heptanenitrile, followed by the addition of methyl iodide (CH3I) to introduce the methyl groups at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the alkylation reactions. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.
化学反应分析
Types of Reactions: 4,6-Dimethylheptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to produce primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions (OH-) replace the cyano group to form alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, elevated temperatures.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, room temperature or slightly elevated temperatures.
Substitution: Hydroxide ions (OH-), aqueous or alcoholic medium, moderate temperatures.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Alcohols.
科学研究应用
4,6-Dimethylheptanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 4,6-Dimethylheptanenitrile depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that interact with molecular pathways involved in various physiological processes.
相似化合物的比较
4,6-Dimethylheptanenitrile can be compared with other similar compounds, such as:
5-Hydroxy-2,4-dimethylheptanenitrile: This compound has a hydroxyl group in addition to the nitrile group, which may confer different chemical and biological properties.
Heptanenitrile: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain chemical reactions.
Uniqueness: The presence of two methyl groups at specific positions in this compound makes it unique in terms of its steric and electronic properties. These structural features can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
78695-45-1 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC 名称 |
4,6-dimethylheptanenitrile |
InChI |
InChI=1S/C9H17N/c1-8(2)7-9(3)5-4-6-10/h8-9H,4-5,7H2,1-3H3 |
InChI 键 |
VHTOQNYEKFLXML-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


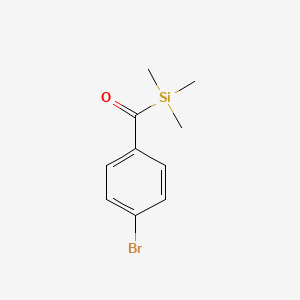
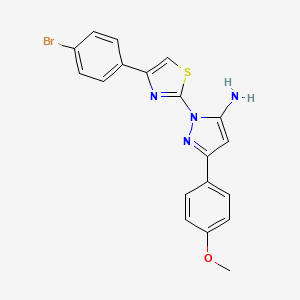
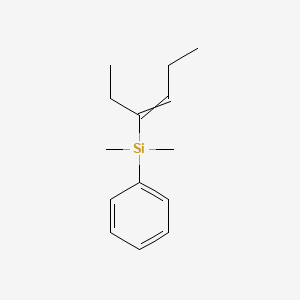
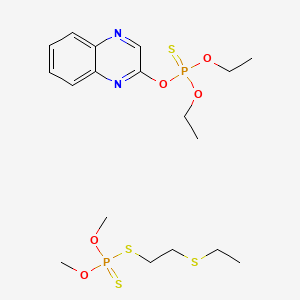
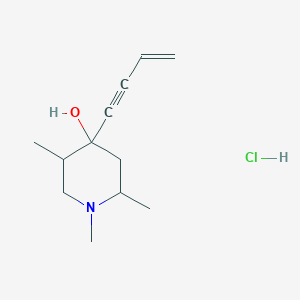


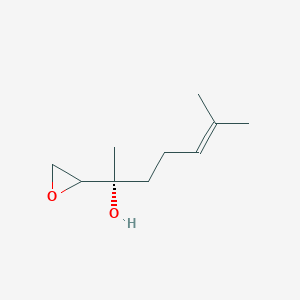
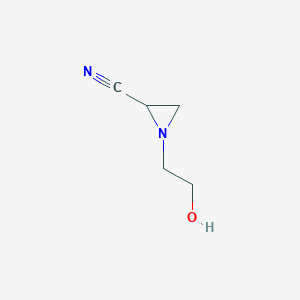
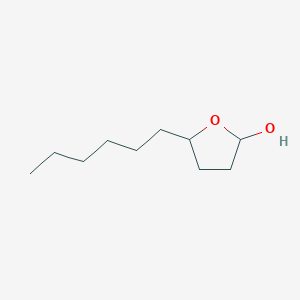


![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)
